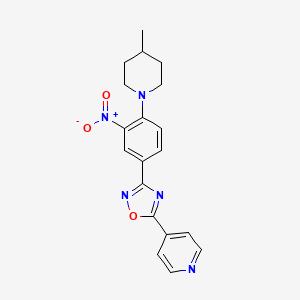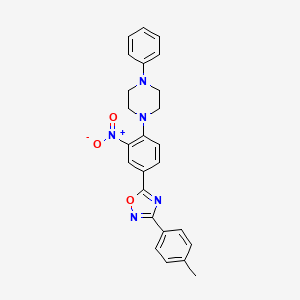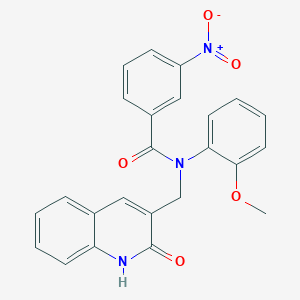
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide, also known as HQNO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQNO is a member of the nitroaromatic family of compounds and is known for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration by targeting the electron transport chain. This compound has been shown to specifically target the quinol oxidase (cytochrome bd) enzyme, which is essential for bacterial respiration. This leads to a decrease in ATP production and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on both bacterial and mammalian cells. In bacteria, this compound has been found to inhibit respiration, decrease ATP production, and induce oxidative stress. In mammalian cells, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is its potent antimicrobial activity against a wide range of bacteria, including antibiotic-resistant strains. This makes this compound a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its potential toxicity to mammalian cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide. One area of research is the development of new antibiotics based on the structure of this compound. Another area of research is the investigation of the potential use of this compound as a plant growth regulator and natural pesticide. Additionally, the use of this compound in bioremediation and environmental cleanup is an area of growing interest. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-methoxyphenylamine with 3-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-hydroxy-3-formylquinoline. The final product is obtained through a purification process that involves recrystallization or column chromatography.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, including antibiotic-resistant strains such as MRSA. This compound has also been found to possess anticancer properties and has been shown to inhibit the growth of various cancer cell lines.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator and as a natural pesticide. This compound has been found to promote plant growth and increase crop yield, while also exhibiting insecticidal and fungicidal properties.
In environmental science, this compound has been studied for its potential use in bioremediation, as it has been shown to enhance the degradation of various pollutants by microorganisms.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-22-12-5-4-11-21(22)26(24(29)17-8-6-9-19(14-17)27(30)31)15-18-13-16-7-2-3-10-20(16)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXBQZZGAQWPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

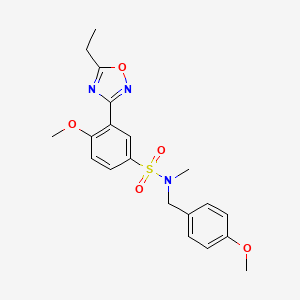
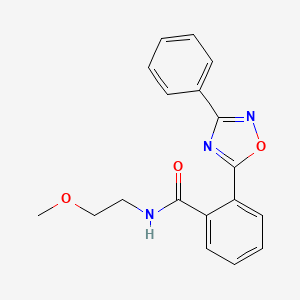

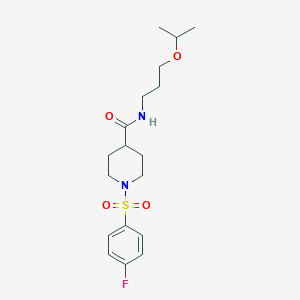

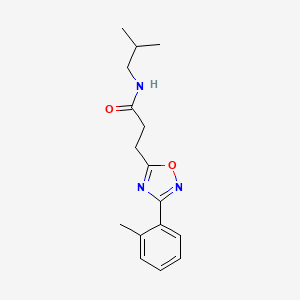
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
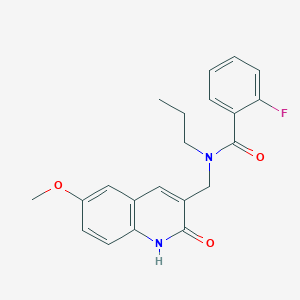

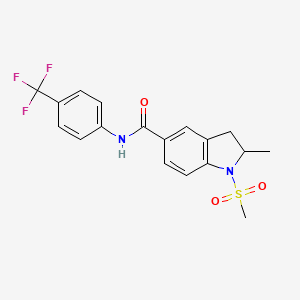
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)
